molecular formula C15H22BrN3O2 B1376460 2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine CAS No. 1042917-47-4

2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine

Cat. No.: B1376460
CAS No.: 1042917-47-4
M. Wt: 356.26 g/mol
InChI Key: LCSWTWAKDIYLGE-UHFFFAOYSA-N
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Description

2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine (CAS 1042917-47-4) is a high-value chemical intermediate designed for advanced pharmaceutical and organic synthesis research. This compound features a piperidine scaffold, a privileged structure in drug discovery that is present in more than twenty classes of pharmaceuticals . The molecule is strategically functionalized with two key protecting groups: a tert-butoxycarbonyl (Boc) group, which protects the secondary amine, and a bromine atom on the pyridine ring . The Boc group is a cornerstone in modern synthetic chemistry, allowing for selective deprotection under mild acidic conditions to unveil the amine for further derivatization . The 5-bromopyridine moiety acts as an excellent handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald couplings, to create novel carbon-carbon and carbon-nitrogen bonds . This dual functionality makes the compound an exceptionally versatile building block for constructing complex molecules. Its primary research value lies in the development of new active pharmaceutical ingredients (APIs), particularly as a precursor for conformationally restricted chiral amino acids and novel piperidine-containing compounds . Piperidine derivatives are of significant interest in medicinal chemistry due to their widespread pharmacological applications . This product is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[1-(5-bromopyridin-2-yl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)18-12-6-8-19(9-7-12)13-5-4-11(16)10-17-13/h4-5,10,12H,6-9H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSWTWAKDIYLGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The introduction of the Boc protecting group on amino functionalities is a critical step to prevent side reactions during subsequent coupling. The Boc protection is typically achieved by reacting the amino compound with di-tert-butyl dicarbonate ((BOC)2O) in the presence of coupling agents and bases.

  • For aminopyridine derivatives, a representative procedure involves dissolving 2-amino-5-bromopyridine in tetrahydrofuran (THF) at 0 °C, adding sodium bis(trimethylsilyl)amide (NaHMDS) to deprotonate the amine, followed by slow addition of (BOC)2O at room temperature. The reaction mixture is stirred for 30 minutes, then quenched and extracted to yield tert-butyl 5-bromopyridin-2-ylcarbamate with yields around 85% (Table 1).

  • For piperidine derivatives, 4-aminopiperidine is Boc-protected via reaction with (BOC)2O in solvents such as dichloromethane (DCM) or toluene, often with triethylamine (TEA) as base. For example, N-benzyl-4-piperidone can be converted to 4-Boc-aminopiperidine via a two-step process involving formation of an intermediate followed by catalytic hydrogenation using Pd/C under hydrogen atmosphere at 60–80 °C, achieving yields above 88% with high purity (GC content >99%) and melting points around 161–163 °C (Table 2).

Table 1: Boc Protection of 2-Amino-5-bromopyridine
Reactants: 2-amino-5-bromopyridine, NaHMDS, (BOC)2O
Solvent: THF
Temperature: 0 °C to RT
Reaction Time: ~30 min
Yield: 85%
Purification: Extraction, washing, drying, concentration
Table 2: Preparation of 4-Boc-aminopiperidine from N-benzyl-4-piperidone
Step 1: Reaction with ammonium chloride, trimethyl orthoformate, methanol, reflux 2h
Step 2: Reaction with tert-butyl carbamate in toluene at 80–100 °C, 3h
Step 3: Catalytic hydrogenation with 5% Pd/C in methanol, 60–80 °C, 5–8h, H2 pressure 0.8–1.0 MPa
Yield: 88–90%
Purity: GC > 99%
Melting Point: 161–163 °C

Coupling of Boc-Protected Piperidine with Bromopyridine

The key step in synthesizing 2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine is the formation of the C–N bond linking the Boc-protected piperidine to the bromopyridine ring.

  • A common synthetic approach employs palladium-catalyzed Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling reactions. For example, the Boc-protected piperidine (4-amino-1-Boc-piperidine) is reacted with 5-bromopyridine derivatives under basic conditions with palladium catalysts to achieve selective amination at the 5-position of pyridine.

  • Alternatively, nucleophilic substitution can be performed by stirring 4-amino-1-Boc-piperidine with the corresponding bromopyridine in dichloromethane with triethylamine at room temperature for extended periods (e.g., 16 hours). The reaction mixture is then worked up by aqueous extraction and purified by flash chromatography to isolate the desired product in good yield.

Table 3: Representative Coupling Reaction Conditions
Reactants: 4-amino-1-Boc-piperidine, 5-bromopyridine derivative
Solvent: DCM or THF
Base: Triethylamine (1.2 eq.)
Catalyst: Pd-based catalyst (for Buchwald-Hartwig)
Temperature: Room temperature to reflux
Reaction Time: 16 hours (nucleophilic substitution)
Purification: Extraction, drying, flash chromatography

Alternative Synthetic Routes and Optimization

  • The Suzuki-Miyaura coupling route involves the reaction of boronic acid derivatives of the piperidine moiety with bromopyridine under palladium catalysis. This method is favored for its mild conditions and high selectivity.

  • Industrial scale synthesis may utilize continuous flow reactors to optimize reaction parameters such as temperature, pressure, and catalyst loading, enhancing yield and minimizing by-products.

  • The Boc protection is confirmed by characteristic NMR signals: tert-butyl protons appear as singlets near 1.4–1.5 ppm in ^1H NMR and around 28 ppm in ^13C NMR. The Boc carbonyl stretch is observed in FT-IR spectra at 1680–1720 cm⁻¹.

  • The coupling product shows disappearance of free amine signals and appearance of new aromatic and piperidine signals consistent with substitution at the 5-position of pyridine.

  • Purity and identity are further confirmed by mass spectrometry and HPLC analysis.

  • X-ray crystallography can be employed for unambiguous structural confirmation, especially to verify regiochemistry and stereochemistry in complex derivatives.

Step Reaction Reagents/Conditions Yield Notes
1 Boc protection of 2-amino-5-bromopyridine NaHMDS, (BOC)2O, THF, 0 °C to RT, 30 min ~85% Purification by extraction
2 Boc protection of 4-aminopiperidine (BOC)2O, TEA, DCM/toluene, RT to 100 °C, 3h 88–90% Catalytic hydrogenation step included
3 Coupling of Boc-piperidine with bromopyridine Pd catalyst, base (TEA), DCM, RT, 16h Variable, generally good Purification by flash chromatography

The preparation of this compound involves well-established synthetic methodologies combining Boc protection of amino groups and palladium-catalyzed cross-coupling or nucleophilic substitution reactions. The Boc protection steps are efficiently conducted under mild conditions with high yields and purity. Coupling reactions proceed smoothly under base and catalyst-mediated conditions, yielding the desired compound with good selectivity. Characterization by NMR, IR, mass spectrometry, and crystallography confirms the structural integrity of intermediates and final products. Industrial scale synthesis benefits from process optimization and continuous flow technologies to enhance efficiency.

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-5-bromopyridine

  • Structure : A simpler analog lacking the Boc-protected piperidinyl group.
  • Molecular Formula : C5H5BrN2 (MW: 173.01 g/mol).
  • Key Differences: Forms co-crystals with hydrogen-bond donors like 4-hydroxybenzoic acid, enhancing crystallinity and solubility . Lacks steric protection, making it more reactive but less stable in acidic/basic conditions compared to the Boc-protected derivative.
  • Applications : Used in crystal engineering and as a precursor for metal-organic frameworks (MOFs) .

5-Bromo-2-chloropyrimidin-4-amine

  • Structure : A pyrimidine derivative with bromo and chloro substituents.
  • Molecular Formula : C4H4BrClN4 (MW: 223.46 g/mol).
  • Key Differences :
    • Pyrimidine core (vs. pyridine in the target compound) alters electronic properties and hydrogen-bonding capacity .
    • Exhibits planar geometry with intermolecular N–H···N hydrogen bonds, forming supramolecular networks .
  • Applications : Intermediate in antimetabolite and antiviral drug synthesis .

4-[4-(5-Bromo-2-pyrimidinyl)-1-piperazinyl]-2-cyclopropyl-5-ethyl-6-methylpyrimidine

  • Structure : Combines pyrimidine and piperazinyl groups with bulky substituents.
  • Molecular Formula : C18H23BrN6 (MW: 427.33 g/mol).
  • Key Differences :
    • Piperazinyl moiety (vs. piperidinyl in the target compound) introduces additional nitrogen atoms, affecting basicity and coordination chemistry .
    • Bulky cyclopropyl and ethyl groups reduce solubility but enhance selectivity in kinase inhibition .
  • Applications : Investigated in kinase-targeted therapies .

4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine

  • Structure : Features a fused pyrrolopyrimidine core with a Boc-protected piperazinyl group.
  • Molecular Formula : C15H20BrN5O2 (MW: 390.26 g/mol).
  • Key Differences :
    • Fused bicyclic system increases aromaticity and rigidity, influencing binding affinity in biological targets .
    • Piperazinyl-Boc group (vs. piperidinyl-Boc) alters spatial orientation in receptor interactions .
  • Applications: Potential use in anticancer and antiviral agents .

Research Findings and Contrasts

  • Reactivity: The Boc group in 2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine shields the amine during synthesis, unlike 2-amino-5-bromopyridine, which requires additional protection steps vs. .
  • Solubility : Piperazinyl derivatives (e.g., and ) exhibit lower solubility in polar solvents due to bulky substituents, whereas the Boc-piperidinyl-pyridine hybrid balances solubility and stability .
  • Biological Activity : Pyrrolopyrimidines () show higher target selectivity than pyridine derivatives, attributed to their fused aromatic systems .

Biological Activity

Overview

2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyridine ring substituted with a bromine atom and a tert-butoxycarbonyl (Boc) protected amino group, which makes it a versatile intermediate in the synthesis of various pharmaceuticals.

The synthesis of this compound typically involves:

  • Protection of the amino group using Boc, which stabilizes the amine during subsequent reactions.
  • Bromination of the pyridine ring, allowing for further functionalization through nucleophilic substitution reactions.

Common Reactions

  • Substitution Reactions : The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
  • Deprotection Reactions : Removal of the Boc group under acidic conditions yields the free amine.
  • Coupling Reactions : It can participate in Suzuki or Heck coupling reactions to create carbon-carbon bonds.

The biological activity of this compound is largely attributed to its derivatives, which may interact with specific biological targets, including enzymes and receptors. The piperidine moiety is known for its role in various pharmacological actions, including:

  • Anticancer Activity : Compounds derived from piperidine structures have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives exhibiting cytotoxicity against specific tumor cells have been reported, indicating potential applications in cancer therapy .
  • Neurodegenerative Disorders : The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) positions it as a candidate for treating Alzheimer's disease. Research has demonstrated that modifications to piperidine structures can enhance brain exposure and dual inhibition properties against cholinesterases .

Anticancer Applications

A study highlighted the synthesis of piperidine derivatives that showed enhanced cytotoxicity compared to traditional chemotherapeutics like bleomycin. These compounds exhibited better apoptosis induction in hypopharyngeal tumor models, suggesting that structural modifications significantly impact biological efficacy .

Neuroprotective Properties

Research into piperidine-containing compounds has revealed their potential in treating Alzheimer's disease by inhibiting both AChE and butyrylcholinesterase (BuChE). One study demonstrated that specific structural features within these compounds led to improved selectivity and inhibition profiles, crucial for developing effective Alzheimer's therapies .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
2-(Boc-amino)-3-bromopyridineSimilar Boc protection; different brominationModerate anticancer activity
2-(Boc-amino)-4-bromopyridineDifferent substitution patternEnhanced neuroprotective effects
2-(Boc-amino)-6-bromopyridineAlternative position for brominationVariable activity; requires further study

The unique positioning of the bromine atom and the Boc-protected amino group in this compound influences its reactivity and biological activity compared to its isomers.

Q & A

Q. What are the key synthetic strategies for preparing 2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine?

The synthesis typically involves multi-step functionalization of pyridine and piperidine precursors. A common approach includes:

  • Bromination : Introducing bromine at the 5-position of pyridine via electrophilic substitution, as seen in bromopyridine derivatives (e.g., 2-bromo-5-methylpyridine synthesis in ).
  • Piperidine functionalization : Protecting the 4-amino group of piperidine with a Boc (tert-butoxycarbonyl) group to prevent side reactions during coupling .
  • Nucleophilic substitution : Coupling the bromopyridine with Boc-protected piperidine under palladium-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination) .
    Critical characterization tools : NMR (to confirm Boc protection and regiochemistry), mass spectrometry (for molecular weight verification), and HPLC (purity assessment).

Q. How should researchers characterize the Boc-protected intermediate to confirm structural integrity?

  • 1H/13C NMR : Analyze the Boc group’s tert-butyl signals (~1.4 ppm for CH3 in 1H NMR; ~28 ppm in 13C NMR) and the piperidine ring’s coupling patterns.
  • FT-IR : Verify the presence of the Boc carbonyl stretch (~1680–1720 cm⁻¹) .
  • X-ray crystallography : For unambiguous confirmation of regiochemistry and stereochemistry, as demonstrated in brominated pyrimidine analogs ().

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between 5-bromopyridine and Boc-protected piperidine?

  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂, Pd2(dba)₃) with ligands such as XPhos or BINAP to enhance reactivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) may improve solubility of intermediates, while toluene or dioxane could stabilize Pd complexes.
  • Temperature gradients : Perform reactions under reflux (80–110°C) to accelerate kinetics, but monitor for Boc-group decomposition .
    Data-driven approach : Use DOE (Design of Experiments) to statistically evaluate variables like catalyst loading, solvent, and temperature.

Q. How to resolve contradictory spectral data arising from regioisomeric impurities?

  • 2D NMR (HSQC, HMBC) : Map through-space and through-bond correlations to distinguish between possible regioisomers (e.g., bromine at position 5 vs. 3) .
  • High-resolution mass spectrometry (HRMS) : Confirm exact mass matches the expected product.
  • Comparative analysis : Reference spectral data from structurally similar compounds, such as 2-amino-5-bromobenzoylpyridine () or brominated pyrimidines ().

Q. What strategies mitigate solubility challenges during purification of the final compound?

  • Gradient recrystallization : Use solvent pairs like ethyl acetate/hexane or DCM/methanol to isolate pure crystals .
  • Chromatographic methods : Employ reverse-phase HPLC with acetonitrile/water gradients for polar intermediates.
  • Co-solvent systems : Additives like TFA (0.1%) can improve solubility without compromising Boc-group stability .

Q. How to investigate the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Boronate ester preparation : Convert the 5-bromo group to a pinacol boronate ester (e.g., using Pd catalysis and bis(pinacolato)diboron) .
  • Kinetic studies : Monitor reaction progress via TLC or LC-MS to optimize conditions (e.g., base selection: K2CO3 vs. Cs2CO3).
  • Mechanistic probes : Use deuterated solvents or isotopic labeling to study rate-determining steps .

Methodological Considerations for Data Interpretation

Q. How to analyze competing decomposition pathways of the Boc group under reaction conditions?

  • Thermogravimetric analysis (TGA) : Quantify thermal stability of the Boc-protected intermediate.
  • In situ FT-IR : Monitor carbonyl vibrations during heating to detect decarboxylation or hydrolysis .
  • Control experiments : Compare reaction outcomes with and without Boc protection to isolate decomposition effects .

Q. What computational tools can predict regioselectivity in subsequent functionalization reactions?

  • DFT calculations : Model electronic effects (e.g., Fukui indices) to predict sites for electrophilic/nucleophilic attack on the pyridine ring.
  • Molecular docking : For biological studies, simulate interactions with target enzymes or receptors using software like AutoDock .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine
Reactant of Route 2
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2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine

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